7-Bromo-5-fluoroisoquinolin-1-amine

Catalog No.
S3173855
CAS No.
1547775-93-8
M.F
C9H6BrFN2
M. Wt
241.063
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-fluoroisoquinolin-1-amine

CAS Number

1547775-93-8

Product Name

7-Bromo-5-fluoroisoquinolin-1-amine

IUPAC Name

7-bromo-5-fluoroisoquinolin-1-amine

Molecular Formula

C9H6BrFN2

Molecular Weight

241.063

InChI

InChI=1S/C9H6BrFN2/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H,(H2,12,13)

InChI Key

IPZBNIMYZJNXLD-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)N

solubility

not available
  • Availability

    Several chemical suppliers offer 7-Bromo-5-fluoroisoquinolin-1-amine for purchase, however, there is no mention of its specific use in scientific research [commercial websites for 7-Bromo-5-fluoroisoquinolin-1-amine]. This suggests the compound may be relatively new or have niche research applications.

  • Structural Similarity

    Isoquinolines are a class of nitrogen-containing heterocyclic compounds with a variety of biological activities. Some isoquinoline derivatives possess anti-cancer properties []. Given the structural similarity, 7-Bromo-5-fluoroisoquinolin-1-amine could be a potential candidate for further investigation in this area. However, there is no published research directly exploring this possibility.

7-Bromo-5-fluoroisoquinolin-1-amine is a heterocyclic compound characterized by the presence of both bromine and fluorine substituents on the isoquinoline core structure. Isoquinolines are nitrogen-containing aromatic compounds that are integral to various biological and chemical processes. The specific positioning of the bromine atom at the 7-position and the fluorine atom at the 5-position significantly influence the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry and material science .

  • Oxidation: This compound can be oxidized to form N-oxides, which are often more reactive and can participate in further chemical transformations.
  • Reduction: It can undergo reduction to yield various amine derivatives, expanding its utility in synthetic organic chemistry.
  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles or electrophiles, allowing for the synthesis of diverse derivatives .

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
  • Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated using halogens or alkyl halides under varied conditions .

Major Products Formed

  • From Oxidation: N-oxides of 7-bromo-5-fluoroisoquinolin-1-amine.
  • From Reduction: Various amine derivatives.
  • From Substitution: Substituted isoquinoline derivatives with potential enhanced biological activities .

Research indicates that 7-bromo-5-fluoroisoquinolin-1-amine exhibits notable biological activities, particularly in the fields of anticancer and antimicrobial research. The compound's unique structure allows it to interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity. This makes it a candidate for further investigation as a therapeutic agent .

The synthesis of 7-bromo-5-fluoroisoquinolin-1-amine typically involves several key steps:

  • Direct Fluorination: This method employs electrophilic fluorinating agents to introduce the fluorine atom into the isoquinoline ring.
  • Bromination: The introduction of bromine can be achieved through electrophilic aromatic substitution reactions using brominating agents.
  • Cyclization Methods: Pre-fluorinated or pre-brominated aromatic precursors can be cyclized to form the isoquinoline structure .

Industrial Production Methods

In industrial settings, large-scale production may utilize specialized equipment for safe handling of reactive fluorinating agents. The reaction conditions are meticulously controlled to optimize yield and purity .

7-Bromo-5-fluoroisoquinolin-1-amine has diverse applications across various fields:

  • Medicinal Chemistry: Investigated for potential therapeutic properties, particularly in anticancer and antimicrobial contexts.
  • Material Science: Used in developing advanced materials such as organic light-emitting diodes (OLEDs) due to its electronic properties.
  • Biochemical Research: Serves as a probe in enzyme studies and biochemical assays, aiding in understanding enzyme interactions .

Studies on 7-bromo-5-fluoroisoquinolin-1-amine have highlighted its interactions with various biological macromolecules. It has been shown to inhibit certain enzyme activities by binding to their active sites, which could lead to therapeutic applications. Additionally, its interactions with nucleic acids may affect their synthesis and function, further enhancing its potential as a drug candidate

XLogP3

2.5

Dates

Last modified: 04-14-2024

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